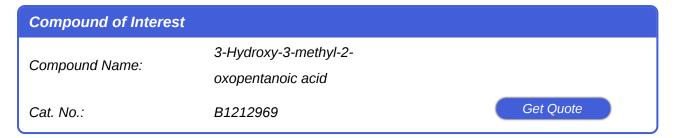


An In-depth Technical Guide to 3-Hydroxy-3methyl-2-oxopentanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methyl-2-oxopentanoic acid**, a significant intermediate in branched-chain amino acid metabolism. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Chemical Identity

The compound of interest is an alpha-keto acid that plays a role in the metabolic pathway of isoleucine.

IUPAC Name: 3-hydroxy-3-methyl-2-oxopentanoic acid[1]

Synonyms:

- 3-hydroxy-3-methyl-2-oxovalerate
- 2-keto-3-hydroxy-3-methylvalerate
- alpha-keto-beta-hydroxy-beta-methylvalerate[2]
- 3-hydroxy-3-methyl-2-oxo-pentanoic acid[1]



Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-3-methyl-2-oxopentanoic acid** is presented in the table below. These computed properties provide essential information for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C6H10O4	[1]
Molecular Weight	146.14 g/mol	[1]
Exact Mass	146.05790880 Da	[1]
XLogP3	0.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	74.6 Ų	[1]
Heavy Atom Count	10	[1]
Complexity	163	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Hydroxy-3-methyl-2-oxopentanoic acid** are crucial for researchers in this field. The following sections provide an overview of relevant experimental procedures.

3.1. Synthesis

The synthesis of **3-Hydroxy-3-methyl-2-oxopentanoic acid** and its esters can be achieved through various organic synthesis routes. One common approach involves the aldol reaction. A representative, multi-step synthesis of a related compound, methyl dl-anti-3-hydroxy-2-

Foundational & Exploratory





methylpentanoate, is described below, which can be adapted for the synthesis of the target molecule.

- A. Preparation of Methyl 3-hydroxy-2-methylenepentanoate:[3]
- In a 250-mL round-bottomed flask, combine methyl acrylate (50.0 mL, 0.556 mol),
 propionaldehyde (60.0 mL, 0.832 mol), and 1,4-diazabicyclo[2.2.2]octane (3.0 g, 26.8 mmol).
- Stir the mixture briefly to ensure complete dissolution of the reagents.
- Stopper the flask and allow it to stand at ambient temperature for 7 days.
- After the reaction period, dissolve the mixture in dichloromethane (150 mL).
- Wash the organic solution with 1 M hydrochloric acid (100 mL).
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the product.
- B. Hydrogenation to Methyl dl-anti-3-hydroxy-2-methylpentanoate:[3]
- Prepare a biphosphinorhodium catalyst in a flask under an inert atmosphere (e.g., argon).
- Add freshly distilled methyl 3-hydroxy-2-methylenepentanoate (14.4 g, 0.1 mol) to the catalyst.
- Add distilled methanol (40 mL).
- Seal the apparatus and connect it to a hydrogen source.
- Evacuate the flask and fill with hydrogen three times.
- Maintain a positive pressure of hydrogen and stir the reaction mixture until hydrogen uptake ceases.
- Upon completion, flush the apparatus with argon.
- Remove the solvent on a rotary evaporator.



- Dissolve the residue in diethyl ether and petroleum ether and filter through a small plug of silica to remove the catalyst.
- Remove the solvents to obtain the crude product, which can be further purified by distillation.

3.2. Analysis

The analysis of **3-Hydroxy-3-methyl-2-oxopentanoic acid** in biological samples is important for metabolic studies. A sensitive method for the determination of its enantiomers in physiological fluids is described below.

- A. Sample Preparation and Separation:[4]
- Extract the sample with an acid to precipitate proteins.
- Separate the 2-oxo acids from interfering amino acids using cation-exchange chromatography.
- B. Derivatization and Quantification:[4]
- Perform reductive amination of the branched-chain 2-oxo acids using L-leucine dehydrogenase to yield the corresponding L-amino acids. L-Isoleucine and L-alloisoleucine are formed from (S)- and (R)-3-methyl-2-oxopentanoate, respectively.
- Quantify the resulting amino acids using standard amino acid analysis techniques.
- C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:[4]
- This method is suitable for the analysis of 13C-label enrichment in plasma (S)-3-methyl-2oxopentanoate, allowing for metabolic flux studies.

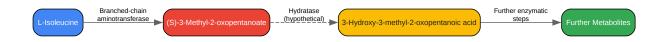
Biological Role and Signaling Pathway

3-Hydroxy-3-methyl-2-oxopentanoic acid is an intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Elevated levels of this and other branched-chain alpha-keto acids are indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex.[5]



Isoleucine Catabolic Pathway

The diagram below illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the formation of (S)-3-methyl-2-oxopentanoate and its subsequent metabolism.



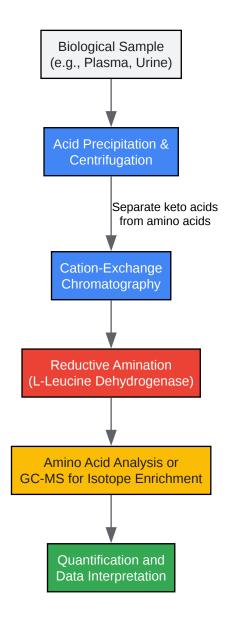
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Caption: Simplified pathway of L-isoleucine catabolism.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of **3-Hydroxy-3-methyl-2-oxopentanoic acid** from biological samples.





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Caption: Workflow for 3-Hydroxy-3-methyl-2-oxopentanoic acid analysis.

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